molecular formula C11H9BrFN B1372160 8-Bromo-5-fluoro-2,4-dimethylquinoline CAS No. 1227293-43-7

8-Bromo-5-fluoro-2,4-dimethylquinoline

Cat. No.: B1372160
CAS No.: 1227293-43-7
M. Wt: 254.1 g/mol
InChI Key: WJJYZGPFZJLNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-fluoro-2,4-dimethylquinoline is a useful research compound. Its molecular formula is C11H9BrFN and its molecular weight is 254.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalysis in Organic Synthesis 8-Bromo-5-fluoro-2,4-dimethylquinoline and its derivatives are utilized in copper-catalyzed reactions. A study demonstrated copper-catalyzed monofluoromethylation of 8-aminoquinolines, highlighting the efficiency and convenience of this protocol in organic synthesis (Han et al., 2019).

  • Intermediate in Pharmaceutical Synthesis This compound serves as a key intermediate in the synthesis of pharmaceuticals. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a compound related to this compound, is used in drug discoveries. A telescoping process improved the synthesis efficiency, essential for the quick supply of these intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).

  • Chemical Synthesis and Modification Various derivatives of this compound have been synthesized and studied. For example, aromatic chlorination and iodination of 8-methylquinoline, closely related to the target compound, demonstrate the versatility of these compounds in chemical synthesis (Tochilkin et al., 1983).

  • In Vitro Cytotoxic Studies Some derivatives of this compound have been studied for their in vitro cytotoxic properties. Research on 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones, for example, showed that these compounds have potential antiproliferative activity against breast cancer cell lines (Kotian et al., 2021).

  • Photoluminescence Studies this compound and its derivatives have been explored for their photoluminescence properties. A study on 8-hydroxyquinoline derivatives showed that these compounds, including those with bromo and fluoro substitutions, exhibit significant photoluminescence, indicating potential applications in materials science (Xinhua et al., 2007).

  • Corrosion Inhibition Derivatives of this compound have been investigated as corrosion inhibitors. For instance, studies on 8-hydroxyquinoline derivatives found that they exhibit significant inhibition of mild steel corrosion in acidic environments, making them valuable in industrial applications (Rbaa et al., 2018).

  • Antibacterial Applications Some derivatives of this compound show promising antibacterial activity. Research on halogen-substituted quinolines demonstrated significant antibacterial properties, indicating potential use in developing new antibacterial agents (Lin & Loo, 1978).

Properties

IUPAC Name

8-bromo-5-fluoro-2,4-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN/c1-6-5-7(2)14-11-8(12)3-4-9(13)10(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJYZGPFZJLNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.